N-[2-(butan-2-yl)phenyl]-2-chloro-5-iodobenzamide
Description
N-[2-(butan-2-yl)phenyl]-2-chloro-5-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a phenyl group substituted with butan-2-yl, chloro, and iodo groups. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloro-5-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO/c1-3-11(2)13-6-4-5-7-16(13)20-17(21)14-10-12(19)8-9-15(14)18/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVJMJZYTAGPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]-2-chloro-5-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a suitable amine reacts with a substituted benzoyl chloride. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The choice of solvents and reagents would be guided by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and the butan-2-yl group can be subjected to oxidation or reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-2-chloro-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(butan-2-yl)phenyl]-2-chlorobenzamide
- N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
- N-[2-(butan-2-yl)phenyl]-5-iodobenzamide
Uniqueness
N-[2-(butan-2-yl)phenyl]-2-chloro-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents on the benzamide structure. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
